1-(2-Phenoxyphenyl)ethan-1-amine
Overview
Description
1-(2-Phenoxyphenyl)ethan-1-amine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 1-(2-Phenoxyphenyl)ethan-1-amine are not clearly defined in the available literature. It’s likely that this compound influences several pathways, given its potential to interact with various targets. The downstream effects of these pathway alterations would depend on the specific targets and pathways involved .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. These effects would depend on the compound’s targets and mode of action. More research is needed to describe these effects .
Biochemical Analysis
Biochemical Properties
1-(2-Phenoxyphenyl)ethan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the oxidation of the compound, leading to the formation of more hydrophilic metabolites that can be easily excreted. Additionally, this compound may interact with other biomolecules such as transport proteins, influencing their function and activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters like dopamine and serotonin . This compound can modulate the release and reuptake of these neurotransmitters, thereby affecting mood and behavior. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins . This can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . For example, it can bind to G-protein coupled receptors, triggering a cascade of intracellular events that result in altered cellular responses. Additionally, this compound can inhibit or activate enzymes, thereby modulating their activity and influencing metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. It has been observed that the compound is relatively stable under standard conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to its breakdown, resulting in the formation of degradation products. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, with potential therapeutic benefits such as mood enhancement and improved cognitive function . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are often dose-dependent, with a clear threshold beyond which the compound becomes harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of more hydrophilic metabolites that can be excreted from the body. Additionally, the compound may undergo phase II metabolic reactions, such as glucuronidation or sulfation, further enhancing its excretion . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as organic cation transporters, which facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its chemical properties and interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. It has been observed to localize in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes . Additionally, the compound may be directed to specific organelles, such as the mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its activity and function within the cell.
Properties
IUPAC Name |
1-(2-phenoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVUOJLMRKMBRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019573-79-5 | |
Record name | 1-(2-phenoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.